Deferasirox Impurity F

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients

Impurity profiling is the identification and quantification of all potential and actual impurities present in an API. This process is a critical component of drug development and manufacturing for several reasons. Firstly, it ensures the safety of the drug product, as some impurities can be toxic or have unknown pharmacological effects. jpionline.org Secondly, understanding the impurity profile helps in optimizing the manufacturing process to minimize the formation of unwanted substances. Finally, regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines that necessitate the thorough characterization and control of impurities. jpionline.orgich.org Adherence to these guidelines is essential for gaining marketing approval for a new drug substance. jpionline.org

Overview of Impurity Classification in Deferasirox Drug Substance

Impurities in drug substances like Deferasirox are generally classified into three main categories as per ICH guidelines: organic impurities, inorganic impurities, and residual solvents. veeprho.compharmastate.academy

Organic Impurities: These can be process-related or drug-related. pharmastate.academy They may include starting materials, by-products from side reactions, intermediates that did not fully react, and degradation products that form during manufacturing or storage. jpionline.orgpharmastate.academy Examples of organic impurities found in Deferasirox include its methyl and ethyl esters, as well as isomers like the 1,2- and 1,3-isomers. researchgate.netgoogle.com

Inorganic Impurities: These typically arise from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts. jpionline.orgveeprho.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis of the API. ich.org Their levels are strictly controlled based on their toxicity. pharmastate.academy

A summary of impurity classification is provided in the table below.

| Impurity Category | Description | Examples |

| Organic Impurities | Arise during manufacturing or storage of the drug substance. pharmastate.academy | Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.org |

| Inorganic Impurities | Result from the manufacturing process. veeprho.com | Reagents, ligands, catalysts, heavy metals, inorganic salts, and filter aids. jpionline.org |

| Residual Solvents | Solvents used in the synthesis process. ich.org | Ethanol, Acetonitrile (B52724), etc. |

Role of Deferasirox Impurity F (4-Hydrazinylbenzoic Acid) in Pharmaceutical Quality

This compound, chemically known as 4-Hydrazinylbenzoic Acid, is a significant process-related impurity in the synthesis of Deferasirox. chemicea.comsynthinkchemicals.com It is a starting material or intermediate that may remain unreacted in the final API. scirp.orggoogle.com The presence of 4-Hydrazinylbenzoic Acid is of particular concern because it is classified as a potential genotoxic impurity (PGI). scirp.org Genotoxic substances have the potential to damage DNA and can be carcinogenic. scirp.org

Due to its potential health risks, the levels of this compound in the final drug product are strictly monitored and controlled. Regulatory authorities have stringent guidelines for genotoxic impurities, often requiring their levels to be kept at or below a Threshold of Toxicological Concern (TTC). The control of this impurity is a critical aspect of ensuring the quality and safety of Deferasirox. In some manufacturing processes, the incomplete reaction of 4-hydrazinobenzoic acid can lead to its presence in the final product at levels of 1000 to 2000 ppm, which can be difficult to remove through conventional purification methods. google.com

The table below provides key information about this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Role/Classification |

| This compound | 619-67-0 | C7H8N2O2 | 152.15 g/mol | Process-related impurity; Potential Genotoxic Impurity (PGI). synthinkchemicals.comsigmaaldrich.com |

| Deferasirox | 201530-41-8 | C21H15N3O4 | 373.4 g/mol | Active Pharmaceutical Ingredient. synzeal.com |

Properties

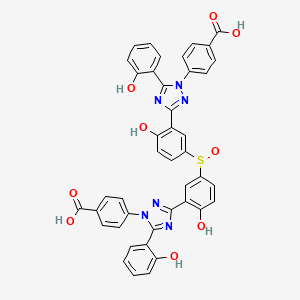

Molecular Formula |

C42H28N6O9S |

|---|---|

Molecular Weight |

792.8 g/mol |

IUPAC Name |

4-[3-[5-[3-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxyphenyl]sulfinyl-2-hydroxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |

InChI |

InChI=1S/C42H28N6O9S/c49-33-7-3-1-5-29(33)39-43-37(45-47(39)25-13-9-23(10-14-25)41(53)54)31-21-27(17-19-35(31)51)58(57)28-18-20-36(52)32(22-28)38-44-40(30-6-2-4-8-34(30)50)48(46-38)26-15-11-24(12-16-26)42(55)56/h1-22,49-52H,(H,53,54)(H,55,56) |

InChI Key |

FXPVFQODOAHTLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)S(=O)C5=CC(=C(C=C5)O)C6=NN(C(=N6)C7=CC=CC=C7O)C8=CC=C(C=C8)C(=O)O)O)O |

Origin of Product |

United States |

Chemical Identity and Structural Elucidation of Deferasirox Impurity F 4 Hydrazinylbenzoic Acid

Structural Confirmation Methodologies for 4-Hydrazinylbenzoic Acid

The structural confirmation of 4-Hydrazinylbenzoic acid relies on a multi-faceted approach employing various spectroscopic methods. These techniques provide complementary information, leading to an unambiguous assignment of the chemical structure.

Spectroscopic Techniques for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular framework of 4-Hydrazinylbenzoic acid.

¹H NMR: In a typical ¹H NMR spectrum of 4-Hydrazinylbenzoic acid, specific chemical shifts are observed for the different types of protons present in the molecule. For example, a spectrum run in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) shows distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the hydrazine (B178648) and carboxylic acid groups. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. It will show characteristic peaks for the carboxyl carbon, the aromatic carbons, and the carbon atom attached to the hydrazine group. nih.gov

Table 1: Representative ¹H NMR Spectral Data for 4-Hydrazinylbenzoic Acid

| Proton Type | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| Aromatic CH | 7.01-7.04 (m, 3H), 7.39 (m, 2H), 7.48 (d, 1H), 7.53 (d, 2H), 8.15 (d, 2H), 8.19 (d, 1H) | CD3COCD3 |

| Carboxylic Acid OH | 10.00 (s, 1H) | CD3COCD3 |

| Hydrazine NH | 7.00 (s, 1H) | CD3COCD3 |

Data sourced from publicly available spectral information. ambeed.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Hydrazinylbenzoic acid exhibits characteristic absorption bands that confirm the presence of the carboxylic acid and hydrazine moieties. chemicalbook.com

Table 2: Key IR Absorption Bands for 4-Hydrazinylbenzoic Acid

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | ~2540 |

| N-H stretch (Hydrazine) | ~3317 |

| C=O stretch (Carboxylic Acid) | ~1680 |

| Aromatic C=C stretch | ~1607, 1517, 1495 |

Data represents typical values and may vary slightly based on the sample preparation method (e.g., KBr disc, Nujol mull). ambeed.com

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive method used for the detection and quantification of trace levels of 4-Hydrazinylbenzoic acid. researchgate.netresearchgate.net

In the mass spectrum of 4-Hydrazinylbenzoic acid, the molecular ion peak [M]+ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 152.15). nih.gov Fragmentation patterns can also be analyzed to corroborate the proposed structure.

Differentiation of 4-Hydrazinylbenzoic Acid from Other Deferasirox Related Substances

Distinguishing 4-Hydrazinylbenzoic acid from Deferasirox and its other related impurities is crucial for quality control. This is typically achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). scirp.org

An HPLC method can be developed to separate Deferasirox from its impurities based on their different polarities and interactions with the stationary phase of the HPLC column. scirp.org Under optimized conditions, each compound will have a distinct retention time, allowing for its identification and quantification. For instance, in a reversed-phase HPLC system, the highly polar 4-Hydrazinylbenzoic acid would likely elute earlier than the much larger and less polar Deferasirox molecule. The use of a UV detector or a mass spectrometer as the detector enhances the specificity of the analysis. scirp.org

Origin and Formation Pathways of Deferasirox Impurity F

Process-Related Formation of 4-Hydrazinylbenzoic Acid

The most documented origin of Deferasirox Impurity F is as a process-related impurity stemming from the manufacturing of Deferasirox.

The synthesis of Deferasirox is a multi-step process that utilizes several key starting materials and intermediates. The final step in one common synthesis route involves the reaction of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one with 4-Hydrazinylbenzoic Acid. ijpras.comnih.gov In this context, 4-Hydrazinylbenzoic Acid is a crucial starting material necessary for the formation of the triazole ring structure of Deferasirox. wisdomlib.orgnih.gov

The key commercially available starting materials for Deferasirox synthesis are:

Salicylic acid

Salicylamide

4-Hydrazinobenzoic acid wisdomlib.orgnih.gov

The primary mechanism for the presence of this compound in the final active pharmaceutical ingredient (API) is an incomplete reaction between 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one and 4-Hydrazinylbenzoic Acid. ijpras.com Several factors can contribute to this incomplete reaction, with the formation of a heterogeneous reaction mass being a significant issue. As the product Deferasirox precipitates during the reaction, it can trap unreacted 4-Hydrazinylbenzoic Acid within the solid, preventing it from reacting further. ijpras.com This results in the carryover of 4-Hydrazinylbenzoic Acid as an impurity in the crude Deferasirox. The removal of this impurity through conventional purification methods like crystallization can be challenging. ijpras.com

The following table summarizes the key reactants and the resulting impurity in Deferasirox synthesis:

Interactive Data Table: Reactants and Impurity in Deferasirox Synthesis| Role in Synthesis | Compound Name | Chemical Structure | Resulting Impurity |

| Intermediate | 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one | C₁₄H₉NO₃ | Not Applicable |

| Starting Material | 4-Hydrazinylbenzoic Acid | C₇H₈N₂O₂ | This compound |

Degradation Pathways Leading to this compound

The formation of this compound through the degradation of the Deferasirox molecule is another potential pathway, explored through forced degradation studies.

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under various stress conditions. These studies typically involve exposing the drug to harsh conditions such as acid, base, oxidation, light, and heat to accelerate its decomposition. ijpras.cominnovareacademics.in For Deferasirox, various analytical methods, particularly High-Performance Liquid Chromatography (HPLC), have been developed to separate and quantify the drug from its degradation products. wisdomlib.orgnih.govoup.com

Observations from these studies indicate that Deferasirox is susceptible to degradation under certain conditions, leading to the formation of various degradation products. ijpras.comresearchgate.netijpsonline.com

Several studies have focused on identifying the products formed when Deferasirox is subjected to stress conditions. While various degradation products have been detected and characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the explicit identification of 4-Hydrazinylbenzoic Acid as a degradation product of Deferasirox is not consistently reported across the scientific literature. researchgate.netresearchgate.netresearcher.life The primary degradation pathways appear to involve modifications to the Deferasirox molecule rather than its cleavage into starting materials.

The stability of Deferasirox varies significantly depending on the stress condition applied.

Acidic and Basic Degradation: Deferasirox has been found to be sensitive to both acidic and alkaline hydrolysis. ijpsonline.comijpsonline.com Significant degradation has been observed when the drug is exposed to acidic conditions. nih.gov While degradation occurs under basic conditions, some studies suggest it is marginal. wisdomlib.org

Oxidative Degradation: Deferasirox shows significant degradation under oxidative conditions. wisdomlib.org Studies have utilized agents like hydrogen peroxide to induce and study this degradation pathway. ijcrt.org

Photolytic Degradation: Deferasirox is generally considered to be stable under photolytic conditions, with studies showing no significant degradation upon exposure to UV light. ijpras.comijcrt.org

Thermal Degradation: The drug substance is found to be stable when exposed to thermal degradation. nih.govijpsonline.com

The following table summarizes the stability of Deferasirox under various stress conditions based on findings from multiple studies.

Interactive Data Table: Stability of Deferasirox Under Various Stress Conditions| Stress Condition | Stability of Deferasirox |

| Acidic Hydrolysis | Sensitive, significant degradation observed nih.govijpsonline.com |

| Basic Hydrolysis | Sensitive, marginal to significant degradation reported wisdomlib.orgijpsonline.com |

| Oxidative Degradation | Sensitive, significant degradation observed wisdomlib.org |

| Photolytic Degradation | Stable ijpras.comijcrt.org |

| Thermal Degradation | Stable nih.govijpsonline.com |

Analytical Methodologies for Deferasirox Impurity F Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for separating and identifying impurities like Impurity F from the main Deferasirox compound. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are the most prominently reported methods. researchgate.netwisdomlib.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Deferasirox and its impurities. synthinkchemicals.com A sensitive HPLC method has been specifically developed and validated for the determination of 4-hydrazinobenzoic acid (Impurity F) in Deferasirox tablets. researchgate.netscirp.org This method demonstrates specificity, linearity, and accuracy, making it suitable for routine quality control. researchgate.netscirp.org

Developed methods are capable of separating multiple impurities simultaneously. For instance, one HPLC method can detect up to eight related impurities in Deferasirox granules, ensuring a comprehensive impurity profile. google.com The validation of these methods is performed according to the International Council on Harmonisation (ICH) guidelines, covering parameters such as system suitability, precision, linearity, and specificity. researchgate.net

Table 1: Examples of HPLC Methodologies for Deferasirox Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Zorbax SB C18 (250 x 4.6 mm, 5 µm) researchgate.netscirp.org | Shimadzu shim pack GIS (150 x 4.6 mm, 5µm) innovareacademics.in | Inertsil ODS-3V (150 mm X 4.6 mm, 5 μm) researchgate.net |

| Mobile Phase | Gradient researchgate.netinnovareacademics.in | 0.1 % Formic acid in Water: Acetonitrile (B52724) (Gradient) innovareacademics.in | Isocratic Elution researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.netinnovareacademics.in | 1.0 mL/min innovareacademics.in | Not Specified |

| Column Temp. | 30°C researchgate.net | 40°C innovareacademics.in | 35°C researchgate.net |

| Injection Vol. | Not Specified | 10 µl innovareacademics.in | Not Specified |

| Detection | UV Detector researchgate.netscirp.orginnovareacademics.in | UV Detector at 254 nm innovareacademics.in | UV Detector at 245 nm researchgate.net |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for Deferasirox and its impurities. researchgate.netjddtonline.infoijpbs.net Method development involves optimizing various parameters to achieve efficient separation and resolution between Deferasirox and its related substances, including Impurity F. jddtonline.info

Optimization strategies focus on the column, mobile phase composition, and flow rate. C18 columns, such as Inertsil ODS-3V, are frequently selected for these separations. researchgate.netjddtonline.infoijpbs.net The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer) and an organic solvent such as acetonitrile. innovareacademics.inijpbs.netresearchgate.net The pH of the aqueous phase is often adjusted to enhance separation. ijpbs.net Isocratic elution is often employed to achieve good peak shapes and symmetry, with a resolution greater than 1.5 between adjacent peaks being a key target. jddtonline.info

Table 2: RP-HPLC Optimization Parameters for Deferasirox Analysis

| Parameter | Study 1 | Study 2 | Study 3 |

| Column | Inertsil ODS-3V C18 (250mm X 4.6mm, 5µm) ijpbs.net | Xterra C18 (250mm x 4.6mm, 5µm) ijpsjournal.com | C-18 (250 × 4.6 mm, 5 μm) researchgate.net |

| Mobile Phase | Sodium dihydrogen phosphate monohydrate buffer (pH 3.0) and Acetonitrile (45:55) ijpbs.net | Phosphate buffer (0.05M) pH 4.6 and Acetonitrile (30:70 v/v) ijpsjournal.com | 0.1% orthophosphoric acid and Acetonitrile researchgate.net |

| Elution Mode | Isocratic researchgate.netjddtonline.info | Isocratic ijpsjournal.com | Not Specified |

| Flow Rate | 1.5 mL/min ijpbs.net | 1.0 mL/min ijpsjournal.com | 1.0 mL/min researchgate.net |

| Column Temp. | 40°C ijpbs.net | 25°C to 40°C ijpsjournal.com | Not Specified |

| Detection λ | 245 nm ijpbs.net | 255 nm ijpsjournal.com | 245 nm researchgate.net |

High-Performance Thin Layer Chromatography (HPTLC) provides an alternative method for the estimation and stability testing of Deferasirox. wisdomlib.orgijpsonline.com This technique is particularly useful as a stability-indicating method. ijpsonline.com The chromatographic separation is typically carried out on aluminum plates pre-coated with silica (B1680970) gel 60 F254. ijpsonline.com The mobile phase is optimized to achieve a well-separated band for Deferasirox, with a common composition being a mixture of chloroform, methanol (B129727), and triethylamine. ijpsonline.com Densitometric scanning is used for quantification, with the detection wavelength chosen based on the absorbance maxima of the compound. ijpsonline.com HPTLC methods are validated according to ICH guidelines for parameters including linearity, range, accuracy, and precision. ijpsonline.com

Detection Systems for Impurity F Analysis

The selection of an appropriate detection system is critical for the sensitivity and specificity of the analytical method. For Deferasirox and its impurities, Ultraviolet (UV) and Photodiode Array (PDA) detectors are commonly integrated with HPLC systems.

Ultraviolet (UV) detection is a robust and widely used technique for the analysis of Deferasirox and its impurities. scirp.orgresearchgate.netinnovareacademics.in The choice of wavelength is crucial for achieving high sensitivity and enabling the determination of the main component without interference from impurities. researchgate.net For Deferasirox and its related substances, detection is frequently performed in the range of 245 nm to 254 nm. researchgate.netinnovareacademics.injgtps.com For instance, efficient UV detection at 245 nm has been shown to enable the determination of Deferasirox without interference from other known impurities. researchgate.net An HPLC method coupled with a UV detector is considered a cost-effective, sensitive, and specific approach for detecting 4-hydrazinobenzoic acid (Impurity F) in Deferasirox formulations. scirp.org

Photodiode Array Detection (DAD), also known as PDA, offers significant advantages over conventional single-wavelength UV detectors. A DAD detector, coupled with an HPLC system, can acquire absorbance spectra across a range of wavelengths simultaneously. ijpbs.netjgtps.com This capability is invaluable for impurity profiling, as it helps in assessing peak purity and identifying co-eluting peaks. ijpsjournal.com In several validated methods for Deferasirox, a photodiode array detector is set at a specific wavelength, such as 245 nm, for quantification, while also monitoring the full UV spectrum. ijpbs.netresearchgate.netjgtps.com This integration provides more comprehensive data, enhancing the reliability of the impurity analysis. ijpsjournal.com

Advanced Spectroscopic and Coupled Techniques for Deferasirox Impurity F Elucidation

Mass Spectrometry Approaches for Impurity Identification

Mass spectrometry (MS) provides critical information regarding the molecular weight and structure of impurities. Modern MS-based methods offer the high sensitivity and specificity required for impurity profiling in active pharmaceutical ingredients (APIs).

Electrospray ionization (ESI) is a soft ionization technique widely employed in the analysis of pharmaceutical compounds, including impurities within Deferasirox. ESI is particularly valuable because it minimizes in-source fragmentation, thereby preserving the molecular ion for detection. This technique is commonly coupled with liquid chromatography (LC) to analyze complex mixtures. In the context of Deferasirox analysis, LC-ESI-MS allows for the separation of impurities from the parent drug, followed by their ionization and detection, providing precise molecular weight information. nih.govresearchgate.net The use of ESI has been integral in methods developed to quantify Deferasirox in plasma and to identify its various impurities. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides a fragmentation fingerprint that is characteristic of the molecule's structure.

The use of a Q-trap mass analyzer, which combines the features of a quadrupole and an ion trap, has been successfully applied to the identification of unknown impurities in Deferasirox drug substances. nih.govresearchgate.netresearchgate.net For instance, researchers identified an unknown impurity by coupling liquid chromatography with an ESI source and a Q-trap mass analyzer (LC-ESI-QT/MS/MS). nih.govresearchgate.net This setup allowed for the isolation of the impurity's molecular ion and subsequent fragmentation to deduce its structure, which was proposed to be a regio-isomer of Deferasirox. nih.govresearchgate.net Such methods provide the high selectivity and sensitivity needed to detect impurities at very low levels. nih.govresearchgate.net

Accurate mass analysis, often performed using high-resolution mass spectrometry (HRMS), provides a highly precise measurement of a molecule's mass. This precision allows for the determination of the elemental composition of an impurity, which is a critical step in its identification.

The interpretation of fragmentation patterns obtained from MS/MS analysis is crucial for confirming the proposed structure of an impurity like Deferasirox Impurity F. By analyzing how the molecule breaks apart, chemists can piece together its structural components. For example, in the analysis of Deferasirox and its related substances, precursor-to-product ion transitions are monitored. For Deferasirox itself, the transition from m/z 374.2 to m/z 108.1 has been used for detection in positive ion mode. nih.gov A similar approach would be applied to Impurity F, where its unique fragmentation pattern would be used for unambiguous identification.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Deferasirox | Positive ESI | 374.2 | 108.1 | nih.gov |

| Internal Standard (Mifepristone) | Positive ESI | 430.1 | 372.2 | nih.gov |

Integration of Chromatographic and Spectroscopic Data for Comprehensive Impurity Profiling

For a comprehensive understanding of an impurity profile, it is essential to integrate data from multiple analytical techniques, primarily combining chromatographic separation with spectroscopic detection. The coupling of High-Performance Liquid Chromatography (HPLC) with mass spectrometry (LC-MS) is the definitive technique for this purpose. nih.gov

HPLC first separates the individual components of the drug substance, including the API and any impurities. The development of a robust HPLC method is a critical first step; in some cases, new methods must be developed to resolve impurities that co-elute with the main drug peak under existing methods. nih.govovid.com Once separated, each compound is introduced into the mass spectrometer, which provides structural data. This hyphenated approach, particularly LC-MS/MS, ensures that impurities are not only detected and quantified but also structurally characterized. nih.govresearchgate.netnih.gov The combination of retention time from HPLC with the mass-to-charge ratio and fragmentation data from MS provides a high degree of confidence in the identification of impurities like this compound.

| Technique | Purpose | Information Gained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation | Retention time, purity assessment, and quantification. |

| Mass Spectrometry (MS) | Detection & Identification | Molecular weight and elemental composition (with HRMS). |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Molecular structure via fragmentation patterns. |

Control Strategies for Deferasirox Impurity F in Pharmaceutical Manufacturing

In-Process Control Mechanisms for Impurity F Mitigation

Effective control of Deferasirox Impurity F begins with robust in-process controls throughout the synthesis of Deferasirox. A primary strategy involves the careful selection of high-quality starting materials and the optimization of reaction conditions to minimize the formation of this and other impurities. daicelpharmastandards.com

The synthesis of Deferasirox often involves the use of 4-hydrazinobenzoic acid as a key starting material or intermediate. google.comresearchgate.net The inherent reactivity of this compound means that any unreacted starting material or side reactions can lead to its presence in the final API. Therefore, stringent monitoring and control of the reaction stoichiometry, temperature, and reaction time are crucial.

Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed at various stages of the manufacturing process to monitor the levels of Impurity F. daicelpharmastandards.comresearchgate.net This allows for real-time adjustments to the process parameters to ensure that the impurity levels remain within the acceptable limits established by regulatory bodies. For instance, a sensitive HPLC method can be used for the determination of 4-hydrazinobenzoic acid in Deferasirox tablets, highlighting its potential as a genotoxic impurity that requires strict control. scirp.org

Purification Techniques for Deferasirox Bulk Drug Substance

Following the synthesis, purification of the crude Deferasirox is essential to remove any remaining Impurity F and other process-related impurities. The most common and effective purification methods include crystallization and chromatography.

Crystallization-Based Purification Processes

Crystallization is a widely used and effective technique for purifying Deferasirox and reducing the levels of Impurity F. The process involves dissolving the crude Deferasirox in a suitable solvent or a mixture of solvents at an elevated temperature and then allowing it to cool, which leads to the formation of pure Deferasirox crystals while the impurities remain in the mother liquor. google.com

The choice of solvent is critical for the efficiency of the purification. Solvents such as isopropanol (B130326), ethanol, and mixtures like methanol (B129727) and ethyl acetate (B1210297) have been reported for the crystallization of Deferasirox. google.comgoogle.comgoogle.com In one documented process, semi-pure Deferasirox is dissolved in isopropanol at reflux temperature, treated with charcoal, filtered, and then cooled to allow for the precipitation of pure Deferasirox Form I with a purity of over 99.5%. google.com

The effectiveness of crystallization can be further enhanced by techniques such as repeated crystallizations or the use of anti-solvents to induce precipitation. The goal is to obtain a final product that meets the stringent quality parameters for chromatographic purity and appearance as per the International Council for Harmonisation (ICH) guidelines. google.com

A study demonstrated the use of a mixed solvent system of methanol and ethyl acetate for the purification of Deferasirox. The process involved heating the suspension, optional treatment with carbon or silica (B1680970) gel, and then adding water to precipitate the pure Deferasirox Form I. google.com

Chromatographic Purification Scale-Up Considerations

For impurities that are difficult to remove by crystallization alone, chromatographic techniques offer a high degree of separation. While flash chromatography over silica is a standard laboratory-scale purification method, scaling up for industrial production requires careful consideration. google.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for detecting and quantifying impurities, and preparative HPLC can be used for purification. researchgate.netresearchgate.net However, scaling up preparative HPLC for bulk drug substance manufacturing can be costly and complex.

An alternative approach that has been explored is the integration of nanofiltration with crystallization. An organic solvent nanofiltration (OSN) membrane can be used to separate impurities from the API based on molecular weight differences, offering a potentially more economical and efficient continuous purification method. researchgate.net

The development of a robust and scalable chromatographic method involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition, flow rate, and detection wavelength. researchgate.net For instance, a reported HPLC method for Deferasirox and its impurities utilized a C18 stationary phase with a gradient elution of a buffered mobile phase and methanol. researchgate.net

Strategies for Minimizing Impurity Formation During Synthesis and Storage

Minimizing the formation of this compound is a proactive approach that involves both optimizing the synthetic route and ensuring proper storage conditions.

During synthesis, the reaction of 2-(2-hydroxyphenyl)benz[e] google.comoxazin-4-one with 4-hydrazinobenzoic acid is a critical step where Impurity F can be introduced if the reaction is not driven to completion or if side reactions occur. google.com One of the major challenges in earlier synthetic processes was the high temperature required for the condensation reaction, which could lead to the formation of several impurities. google.com Process optimization to avoid such harsh conditions is a key strategy. For example, avoiding the use of certain solvents like DMF, which can pyrolyze and lead to impurity formation, and instead using solvents like acetonitrile (B52724) can be beneficial. nih.gov Nitrogen sparging of the reaction mixture before heating can also help eliminate the formation of certain impurities by removing oxygen. nih.gov

Proper storage of both the starting materials and the final Deferasirox API is also crucial. Deferasirox impurities should be stored at a controlled room temperature, typically between 2-8°C, or as specified on the Certificate of Analysis (CoA) to prevent degradation. daicelpharmastandards.com Stress testing of Deferasirox under various conditions such as hydrolysis, oxidation, photolysis, and thermal degradation helps to understand its stability profile and identify potential degradation products. researchgate.netijpsonline.com For instance, significant degradation of Deferasirox has been observed under acidic stress conditions. researchgate.net

By implementing these comprehensive control strategies, pharmaceutical manufacturers can effectively mitigate the presence of this compound, ensuring the production of a high-quality and safe API.

Future Research Directions in Deferasirox Impurity Research

Development of Novel Analytical Techniques for Trace Impurity Detection

The detection of trace-level impurities, particularly those with genotoxic potential like Deferasirox Impurity F, necessitates highly sensitive and selective analytical methods. nih.gov Conventional techniques such as ultraviolet (UV) detection often lack the required sensitivity for quantifying impurities at the parts-per-million (ppm) level. nih.gov

Future research is progressively focusing on advanced hyphenated techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone for impurity profiling, offering exceptional sensitivity and selectivity for identifying and quantifying trace contaminants in complex drug matrices. pharmabiz.com The integration of liquid chromatography's separation power with the mass spectrometer's detection capabilities allows for precise molecular identification based on mass-to-charge ratios. biomedres.us

Further advancements are anticipated in the following areas:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems can significantly enhance separation efficiency and reduce analysis time, allowing for higher throughput in quality control laboratories.

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide highly accurate mass measurements, facilitating the unambiguous identification of unknown impurities and their fragmentation patterns.

Advanced Ionization Techniques: The development and refinement of soft ionization sources can minimize in-source fragmentation, providing clearer molecular ion signals for fragile molecules like pharmaceutical impurities. biomedres.us

A comparative overview of current and emerging analytical techniques for trace impurity detection is presented in the table below.

| Analytical Technique | Principle | Advantages for Impurity F Detection | Limitations |

| HPLC-UV | Separates compounds based on polarity, detection via UV absorbance. | Cost-effective, widely available. | Often lacks sensitivity for trace genotoxic impurities. nih.gov |

| LC-MS/MS | Combines HPLC separation with tandem mass spectrometry for selective detection. | High sensitivity and selectivity, considered the gold standard. pharmabiz.com | Higher equipment cost and complexity. |

| UHPLC-HRMS | Utilizes smaller particle size columns for faster, more efficient separations coupled with high-resolution mass analysis. | Extremely high resolution and mass accuracy, rapid analysis. | Data complexity can be challenging to interpret. |

| GC-MS | Separates volatile compounds, followed by mass spectrometric detection. | Suitable for volatile impurities. | Not directly applicable to non-volatile impurities like this compound without derivatization. biomedres.us |

Application of Computational Chemistry in Predicting Impurity Pathways

Computational chemistry is emerging as a powerful tool in pharmaceutical development, offering insights into the formation and stability of impurities. researchgate.net By modeling chemical reactions and molecular interactions, it is possible to predict potential impurity formation pathways during the synthesis and storage of Deferasirox.

For this compound (4-Hydrazinobenzoic acid), which is a known starting material in one of the synthetic routes for Deferasirox, computational models can help in several ways: scirp.org

Reaction Pathway Prediction: In silico tools can simulate the reaction conditions and predict the likelihood of side reactions that could lead to the presence of unreacted 4-Hydrazinobenzoic acid or its degradation products in the final active pharmaceutical ingredient (API).

Forced Degradation Studies: Computational models can assist in designing more effective forced degradation studies by predicting the degradation products that are likely to form under various stress conditions (e.g., heat, humidity, light, and pH). innovareacademics.in This allows for the targeted development of analytical methods to detect these predicted degradants.

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the potential toxicity, including genotoxicity, of identified and predicted impurities based on their chemical structures. This helps in prioritizing which impurities require the most stringent control.

The integration of computational predictions with experimental data is crucial for building a comprehensive understanding of impurity profiles.

Advanced Strategies for Impurity Reduction and Elimination in Industrial Processes

The ultimate goal of impurity research is to develop robust manufacturing processes that minimize or eliminate the formation of impurities. Future strategies for reducing this compound in industrial settings will likely involve a multi-pronged approach:

Process Optimization: A thorough understanding of the reaction kinetics and thermodynamics, aided by computational modeling, can lead to the optimization of reaction parameters (e.g., temperature, pressure, stoichiometry of reactants) to favor the desired reaction and minimize the formation of by-products. One patented method highlights a process that results in a Deferasirox product with a purity of over 99.8% through controlled reaction and purification steps. google.com

Advanced Purification Techniques: Research into more efficient and scalable purification methods is ongoing. Techniques such as preparative chromatography, supercritical fluid chromatography (SFC), and advanced crystallization techniques (e.g., co-crystallization) can be explored for their potential to effectively remove trace impurities like this compound.

In-process Controls: The implementation of real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) using Process Analytical Technology (PAT) can enable tighter control over the manufacturing process, allowing for immediate corrective actions to prevent impurity formation.

Alternative Synthetic Routes: Exploring alternative synthetic pathways that either avoid the use of potentially problematic starting materials like 4-Hydrazinobenzoic acid or have a more favorable impurity profile is a key long-term strategy.

The table below summarizes some advanced strategies for impurity reduction.

| Strategy | Description | Application to this compound |

| Process Analytical Technology (PAT) | Real-time monitoring of manufacturing processes to ensure consistent quality. | Can monitor the consumption of 4-Hydrazinobenzoic acid to ensure complete reaction. |

| Optimized Crystallization | Controlled crystallization to selectively isolate the pure API from impurities. | Can be designed to exclude this compound from the crystal lattice of Deferasirox. |

| Preparative Chromatography | Large-scale chromatography to separate and purify compounds. | Can be used as a final polishing step to remove residual traces of this compound. |

| Alternative Synthesis | Developing new chemical routes that are inherently cleaner. | Designing a synthesis that does not use 4-Hydrazinobenzoic acid as a starting material. |

By focusing on these future research directions, the pharmaceutical industry can continue to enhance the quality and safety of Deferasirox, ensuring that patients receive a product with a well-controlled and minimized impurity profile.

Q & A

Q. What analytical methods are recommended for detecting Deferasirox Impurity F in pharmaceutical formulations?

A reversed-phase HPLC method using a Zorbax SB C18 column (250 × 4.6 mm, 5 μm) with UV detection is widely employed. Key parameters include a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v), flow rate of 1.0 mL/min, and detection at 230 nm. Validation data demonstrate linearity (0.5–1.5 μg/mL, r²=0.999), accuracy (102% recovery), and precision (%RSD <5%) .

Q. What are the primary synthetic pathways and sources of this compound?

Impurity F (4-hydrazinobenzoic acid, CAS 619-67-0) arises as a process-related intermediate during Deferasirox synthesis. It is structurally characterized as a hydrazine derivative and is classified as a potential genotoxic impurity (PGI) due to its carcinogenic properties. Its presence is monitored in drug substances and formulations per ICH Q3A guidelines .

Q. How are regulatory limits for genotoxic impurities like this compound determined?

The threshold of toxicological concern (TTC) for PGIs is set at 1.5 μg/day. Analytical methods must achieve a quantitation limit (LOQ) ≤0.5 μg/mL, validated per ICH Q2(R1) guidelines. Regulatory submissions require specificity testing against matrix interference and forced degradation studies .

Q. What sample preparation techniques minimize matrix effects in this compound analysis?

Dual diluent systems are critical: Diluent A (acetonitrile:water, 50:50) solubilizes the impurity, while Diluent B (methanol) precipitates Deferasirox, reducing interference. Ultrasonication (15–30 min) ensures complete extraction, followed by filtration (0.45 μm nylon) .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve co-elution of Deferasirox and Impurity F?

Adjusting the mobile phase pH (2.5–3.5) and gradient elution (e.g., 10–40% acetonitrile over 20 min) enhances separation. Column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) robustness studies are recommended to evaluate retention time shifts .

Q. What strategies address discrepancies in impurity recovery rates during method validation?

Systematic error analysis should include:

Q. How can LC-MS/MS and NMR complement HPLC for structural elucidation of Impurity F?

LC-MS/MS with electrospray ionization (ESI+) confirms molecular weight (m/z 153.1 for [M+H]⁺). High-resolution MS (HRMS) and ¹H/¹³C NMR provide fragmentation patterns and structural assignments, respectively. Cross-validation with reference standards ensures accuracy .

Q. What statistical methods validate method robustness across laboratories?

Inter-laboratory studies should calculate %RSD for retention time (acceptance: <2%) and peak area (<5%). Analysis of variance (ANOVA) evaluates column-to-column variability, while Youden’s robustness test assesses parameter interactions (e.g., pH, temperature) .

Q. How are forced degradation studies designed to assess Impurity F stability?

Expose Deferasirox to oxidative (3% H₂O₂, 6 hr), acidic (0.1N HCl, 70°C), and photolytic (1.2 million lux-hr) conditions. Monitor Impurity F formation via stability-indicating methods and correlate degradation kinetics with Arrhenius modeling .

Q. What ethical considerations apply to reporting trace-level impurity data?

Data must avoid selective exclusion (e.g., omitting outliers without justification) and adhere to ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate). Raw chromatograms and validation logs should be archived for peer review .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.